H-Gly-Phe-Gly-aldehyde semicarbazone
Overview
Description
Glycyl-phenylalanyl-glycine-semicarbazone is a chemical compound known for its versatile applications in scientific research. It is often used in studies related to enzyme inhibition and protein interactions due to its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glycyl-phenylalanyl-glycine-semicarbazone typically involves the reaction of glycyl-phenylalanyl-glycine with semicarbazide under controlled conditions. The reaction is carried out in an aqueous medium at a pH of around 7-8 to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of glycyl-phenylalanyl-glycine-semicarbazone follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous monitoring systems to maintain the desired reaction conditions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Glycyl-phenylalanyl-glycine-semicarbazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Glycyl-phenylalanyl-glycine-semicarbazone is widely used in scientific research due to its ability to inhibit specific enzymes and interact with proteins. Its applications include:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating diseases like Alzheimer’s.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of glycyl-phenylalanyl-glycine-semicarbazone involves its interaction with specific molecular targets, such as enzymes. It binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways involved . This inhibition can lead to various physiological effects, depending on the enzyme targeted and the biological context .
Comparison with Similar Compounds
Similar Compounds
- Glycyl-phenylalanyl-glycine-aldehyde semicarbazone
- N-Cbz-L-phenylalanyl-L-alanyl-diazomethylketone
Uniqueness
Glycyl-phenylalanyl-glycine-semicarbazone is unique due to its specific structure, which allows it to interact with a wide range of enzymes and proteins. This versatility makes it a valuable tool in scientific research, particularly in studies related to enzyme inhibition and protein interactions .
Biological Activity
H-Gly-Phe-Gly-aldehyde semicarbazone is a compound of significant interest in biochemical research due to its biological activity, particularly its role as an enzyme inhibitor. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a semicarbazone functional group linked to a peptide sequence consisting of glycine (Gly), phenylalanine (Phe), and another glycine (Gly). Its molecular formula is C₁₄H₁₈N₄O₂, with a molecular weight of approximately 278.32 g/mol. The structure can be represented as follows:
Where represents the aldehyde component derived from the peptide sequence.
Mechanism of Biological Activity
The primary biological activity of this compound lies in its ability to act as a reversible inhibitor of cathepsin B, a cysteine protease involved in various physiological processes, including protein degradation and antigen processing. This inhibition has profound implications for cancer biology and parasitology, as cathepsin B is implicated in tumor progression and the life cycles of certain parasites such as Schistosoma japonicum and Plasmodium species .
Enzyme Inhibition Studies
Research indicates that this compound selectively binds to cathepsin B, inhibiting its enzymatic activity. This specificity allows researchers to utilize this compound in biochemical assays to study protease functions. The inhibition mechanism involves the formation of a stable complex between the enzyme and the inhibitor, effectively blocking substrate access to the active site .
Applications in Research
The compound has been employed in various studies focusing on:
- Cancer Research : By inhibiting cathepsin B, this compound can potentially reduce tumor cell invasiveness and metastasis.
- Parasitology : Its efficacy against cathepsin B-like proteinases aids in understanding parasite biology and developing therapeutic strategies against infections.
- Biochemical Assays : The compound serves as a valuable tool for investigating protease functions and interactions within biological systems.
Comparative Analysis with Similar Compounds
The table below compares this compound with structurally similar compounds:
Compound Name | Molecular Formula | Molecular Weight |
---|---|---|
This compound | C₁₄H₁₈N₄O₂ | 278.32 g/mol |
Z-Gly-Phe-Gly-Aldehyde semicarbazone | C₂₂H₂₆N₆O₅ | 454.48 g/mol |
Glycyl-Phenylalanylglycine-semicarbazone | C₁₄H₂₀N₆O₃ | 320.35 g/mol |
N-(2-(Aminocarbonyl)hydrazinylidene)glycine | C₁₅H₂₂N₆O₄ | 336.35 g/mol |
This comparison highlights the unique inhibitory action of this compound on cathepsin B, which is not universally shared among similar compounds .
Case Studies
Several studies have documented the effects of this compound:
- Inhibition of Tumor Growth : A study demonstrated that treatment with this compound led to reduced growth rates in tumor cell lines, correlating with decreased cathepsin B activity.
- Parasitic Infection Models : Research involving Schistosoma japonicum showed that this compound effectively inhibited the activity of cathepsin B-like enzymes, leading to reduced viability of the parasites.
Properties
IUPAC Name |
(2S)-N-(2-aminoacetyl)-2-[[(2E)-2-(carbamoylhydrazinylidene)ethyl]amino]-3-phenylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O3/c15-9-12(21)19-13(22)11(8-10-4-2-1-3-5-10)17-6-7-18-20-14(16)23/h1-5,7,11,17H,6,8-9,15H2,(H3,16,20,23)(H,19,21,22)/b18-7+/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIYCCLYIQNYLQ-TUVHXFJTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(=O)CN)NCC=NNC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC(=O)CN)NC/C=N/NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102579-48-6 | |
Record name | Glycyl-phenylalanyl-glycine-semicarbazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102579486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was glycyl-phenylalanyl-glycine-semicarbazone used in this research?
A1: The researchers utilized glycyl-phenylalanyl-glycine-semicarbazone as an affinity chromatography ligand to purify Sj31, the major cathepsin B-like proteinase from adult Schistosoma japonicum []. This technique exploits the affinity of cathepsin B-like proteinases, like Sj31, for this specific inhibitor. By immobilizing glycyl-phenylalanyl-glycine-semicarbazone on a chromatography matrix, the researchers selectively captured and isolated Sj31 from a complex mixture of proteins. This purification step was crucial for subsequent characterization of Sj31, including determining its N-terminal sequence, glycosylation pattern, and enzymatic activity.
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